2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Description

Nomenclature and Structural Classification

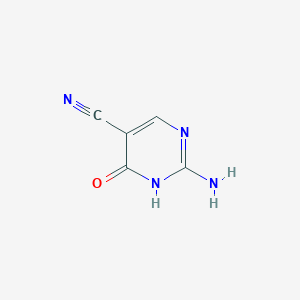

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile belongs to the pyrimidine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. Its systematic IUPAC name derives from the pyrimidine core, with substituents at positions 2 (amino), 4 (oxo), and 5 (carbonitrile). Key identifiers include the CAS registry number 27058-50-0 and molecular formula C₅H₄N₄O , with a molecular weight of 136.11 g/mol . Synonyms such as 5-pyrimidinecarbonitrile, 2-amino-1,4-dihydro-4-oxo- reflect its structural features, including partial saturation (1,4-dihydro) and functional group positioning.

The compound’s structure is characterized by a pyrimidine ring in a partially saturated state, with an amino group at position 2, a ketone (oxo) at position 4, and a nitrile group at position 5. This arrangement places it within the broader category of dihydropyrimidines, which are foundational in medicinal chemistry due to their versatility in drug design.

Historical Context and Discovery

While specific historical data on the first synthesis of this compound is limited in publicly available records, pyrimidines as a class have been studied since the 19th century. Early milestones include the synthesis of alloxan (a pyrimidine derivative) by Brugnatelli in 1818 and the systematic exploration of pyrimidine derivatives by Pinner in the late 19th century. The compound’s development likely aligns with advancements in heterocyclic chemistry, particularly the synthesis of cyano-substituted pyrimidines for biological applications.

Core Relevance in Heterocyclic Chemistry

This compound serves as a critical building block in medicinal chemistry due to its:

- Functional Group Diversity : The combination of amino, oxo, and nitrile groups enables participation in nucleophilic, electrophilic, and cyclocondensation reactions.

- Biological Activity : Derivatives exhibit anticancer, antimicrobial, and enzyme-inhibitory properties, driven by interactions with cellular targets such as Epidermal Growth Factor Receptors (EGFR) and bacterial secretion pathways.

- Synthetic Utility : It is a precursor for complex heterocycles, including pyrimidopyrimidines and fused-ring systems, through reactions with aldehydes, hydrazines, or thiosemicarbazides.

Propriétés

IUPAC Name |

2-amino-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKNECSSHHNRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309209 | |

| Record name | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-50-0 | |

| Record name | 2-Amino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27058-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is SecA, a key component of the bacterial Sec-dependent secretion pathway. SecA is a conserved and essential protein in all bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents.

Mode of Action

This compound acts as an inhibitor of SecA. It binds to the SecA protein, thereby inhibiting its function. This inhibition disrupts the Sec-dependent secretion pathway, which is essential for bacterial survival.

Biochemical Pathways

The Sec-dependent secretion pathway is a major pathway that helps protein translocation from the cytosol across or into the cytoplasmic membrane. By inhibiting SecA, this compound disrupts this pathway, affecting the ability of bacteria to survive and proliferate.

Result of Action

The inhibition of SecA by this compound disrupts the Sec-dependent secretion pathway, leading to the death of bacteria. This makes it a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of this compound is influenced by the bacterial environment. Factors such as the presence of other proteins, the pH, and the ionic strength of the environment can affect the binding of the compound to SecA and its inhibitory effect

Activité Biologique

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 27058-50-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an anticancer agent, among other therapeutic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 136.11 g/mol |

| CAS Number | 27058-50-0 |

| Synonyms | 5-Pyrimidinecarbonitrile, 2-amino-1,4-dihydro-4-oxo |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. Some key mechanisms include:

- Anticancer Activity : This compound has shown promising results in inhibiting the proliferation of cancer cells. Research indicates that it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : Recent studies have identified derivatives of this compound as ATP-mimicking inhibitors targeting epidermal growth factor receptors (EGFR), which are critical in cancer signaling pathways .

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of this compound derivatives:

- In Vitro Studies : Compounds derived from 2-amino-4-oxo-1,4-dihydropyrimidine were tested against several human tumor cell lines. For instance, derivatives exhibited IC values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

Mechanistic Insights

Research outlined the mechanisms through which these compounds exert their effects:

- Microtubule Disruption : Compounds were shown to induce fragmentation of microtubules in melanoma cells, confirming their role in disrupting mitotic processes .

- Cell Cycle Arrest : The compounds led to G2/M phase arrest in affected cells, further supporting their potential as effective anticancer agents.

Safety and Toxicology

Safety evaluations indicate that derivatives of 2-amino-4-oxo-1,4-dihydropyrimidine exhibit low toxicity profiles. For instance, no significant cytotoxicity was observed in cell lines at therapeutic concentrations . Additionally, acute toxicity studies in animal models demonstrated no adverse effects up to high doses (2000 mg/kg) .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 136.11 g/mol

- CAS Number : 27058-50-0

This compound features a pyrimidine ring, which is known for its role in biological systems, particularly in nucleic acids. The presence of the carbonitrile group enhances its reactivity and potential for biological activity.

Antimicrobial Properties

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has been shown to exhibit significant antibacterial activity by targeting the SecA protein in bacteria. This protein is crucial for the secretion of proteins across bacterial membranes. Inhibition of SecA disrupts bacterial protein translocation, leading to cell death .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds possess anticancer properties. The compound's ability to interfere with cellular processes makes it a candidate for further exploration in cancer therapy . Studies have demonstrated that modifications to the pyrimidine structure can enhance its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Some derivatives of pyrimidine compounds have shown anti-inflammatory properties, suggesting that 2-amino-4-oxo derivatives could be explored for their potential to treat inflammatory diseases .

Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several methods:

- From Cyanoamide : A solvent-free protocol using sodium methoxide as a catalyst can yield various substituted pyrimidines.

- From Ethyl Cyanoacetate : This method involves the condensation of ethyl cyanoacetate with guanidine and aryl aldehydes under microwave irradiation, demonstrating high yields and efficiency .

Case Study 1: Antibacterial Activity

In a study published in the Egyptian Journal of Chemistry, researchers synthesized multiple derivatives of pyrimidine-5-carbonitrile and evaluated their antibacterial activity against strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antibacterial effects, making them suitable candidates for further development into therapeutic agents .

Case Study 2: Anticancer Potential

A research article highlighted the anticancer effects of modified pyrimidine compounds on various cancer cell lines. The study demonstrated that specific substitutions on the pyrimidine ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This finding underscores the importance of structural modifications in developing effective anticancer drugs .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonitrile group at position 5 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with guanidine : Heating with guanidine nitrate in ethanol in the presence of sodium ethoxide (NaOEt) at reflux for 5 hours produces substituted pyrimidine derivatives via cyclocondensation, with a reported yield of 68% . This pathway is critical for synthesizing bicyclic pyrimido[4,5-d]pyrimidines, which exhibit antimicrobial and anticancer properties .

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing reagents:

-

Aldehyde/Ketone Condensation : Reacting with aryl aldehydes (e.g., 4-chlorobenzaldehyde) and malononitrile under microwave irradiation (600 W, 120°C) yields 4-arylideneamino derivatives. This method achieves up to 90% yield in 30–60 minutes, significantly faster than conventional heating .

Cyclization and Heterocycle Formation

The amino and oxo groups facilitate cyclization with bifunctional reagents:

-

Formation of Thiazolo-Pyrimidines : Reaction with 2-chloro-N-(4-methoxy-phenyl-thiazol-2-yl)-acetamide in DMF under reflux forms thiazolo[3,2-a]pyrimidine derivatives, which are evaluated for tyrosine kinase inhibition .

-

Spirocyclic Derivatives : Treatment with chalcones and hydroxylamine hydrochloride in ethanol yields spiro-pyrimidine hybrids, such as 4-(benzo[b]thiophen-2-yl)-2-(3-(4-bromophenyl)-5-(2-bromophenyl)-1H-pyrazol-1-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, via 72-hour reflux .

Functionalization via Electrophilic Substitution

The amino group at position 2 undergoes electrophilic substitution:

-

Acetylation : Reaction with acetic anhydride produces N-acetylated derivatives (e.g., N',N'-diacetyl-N-(5-cyano-1,6-dihydro-6-oxo-4-p-tolylpyrimidin-2-yl)acetohydrazide) under reflux conditions .

-

Sulfonation : Fusion with 4-(trifluoromethyl)benzene-1-sulfonyl chloride at 200°C for 2 hours generates sulfonated pyrimidine-5-carbonitriles .

Reaction Optimization Insights

-

Microwave Assistance : Significantly improves reaction efficiency. For instance, aldehyde condensations achieve 90% yield in 30 minutes under microwave vs. 34–86% over hours conventionally .

-

Solvent and Catalyst Effects : DMF and ammonium chloride enhance reaction rates in cyclocondensations, while potassium carbonate facilitates spirocyclic formations .

This compound’s versatility in generating pharmacologically active derivatives underscores its importance in synthetic organic and medicinal chemistry. Continued exploration of its reactivity could unlock novel therapeutic candidates.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives is highly influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:

Key Findings:

Substituent Effects on Antibacterial Activity :

- Electron-Withdrawing Groups (EWGs) : Compounds with 4-CF₃-benzylthio (e.g., 5h , 5k ) exhibit superior Gram-positive antibacterial activity due to enhanced membrane penetration and target binding .

- Aryl Substitutions : Pyridinyl or benzyloxyaryl groups at C6 (e.g., 5p ) improve activity against Enterococcus faecalis, likely through increased hydrophobic interactions .

- Thioether Linkers : S-Alkylation at C2 (e.g., propylthio in 5p ) enhances bioavailability compared to the parent compound’s unmodified thiol group .

Anticancer Activity :

- Introduction of allyl and trimethoxyphenyl groups (e.g., Compound 1 in ) enables conjugation with pyrazole moieties, which interfere with cancer cell proliferation via kinase inhibition.

Thermal Stability :

- Higher melting points (e.g., 251–253°C for 5p ) correlate with increased crystallinity and stability, favoring pharmaceutical formulation .

Synthetic Feasibility :

- S-Alkylation reactions (e.g., using iodopropane or benzyl chlorides) achieve yields >50% under mild conditions (room temperature, DMF solvent) .

Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Table 2: Antibacterial Activity (MIC, µg/mL)

| Compound | S. aureus | E. faecalis | B. subtilis | Reference |

|---|---|---|---|---|

| 5h | 16 | 32 | 64 | |

| 5p | 8 | 2 | 16 | |

| Ciprofloxacin | 0.5 | 1 | 0.25 |

Méthodes De Préparation

Multi-Component Reaction Using Aromatic Aldehyde, Malononitrile, and Urea

One of the most common and efficient synthetic routes to 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives is the one-pot three-component condensation involving:

- A substituted aromatic aldehyde (0.1 mol)

- Malononitrile (0.1 mol)

- Urea (0.1 mol)

This reaction is typically catalyzed by potassium carbonate (K2CO3, 0.1 mol) in absolute ethanol as the solvent, refluxed for approximately 24 hours. The reaction mixture is then poured into cold water and acidified with diluted acetic acid to precipitate the product, which is filtered, washed, dried, and recrystallized from ethanol to yield the desired pyrimidine derivative.

- High yields (e.g., 89% for 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile)

- Mild reaction conditions under reflux in ethanol

- Straightforward workup involving precipitation and recrystallization

Example Data for 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile:

| Property | Value |

|---|---|

| Color | Yellow |

| Yield | 89% |

| Melting Point | 180–182 °C |

| IR Peaks (cm⁻¹) | 3493, 3399, 3177 (NH, NH2) 2217 (C≡N) 1693 (C=O) 1574 (C=C) 1449 (C=N) |

| 1H NMR (DMSO-d6, ppm) | 6.42 (s, 2H, NH2) 7.33–7.45 (m, 5H, ArH) 10.53 (s, 1H, NH) |

| Molecular Formula | C11H8ON4 |

| Molecular Weight | 212 g/mol |

This method is well-documented and provides a reliable route to the target compound and its derivatives.

Cyclization via Thiazine Intermediates and Ring Transformation

Another synthetic approach involves the formation of 1,3-thiazine derivatives via a multicomponent reaction of benzaldehyde, thiourea, and ethyl cyanoacetate in ethanolic potassium carbonate. The resulting aminocyano-thiazinone can be transformed into pyrimidine derivatives through ring transformation processes.

- The initial product is a 1,3-thiazine cyclized compound obtained under kinetic control.

- Subsequent ring transformations yield the desired this compound derivatives.

- This method offers access to novel heterocyclic systems with potential anticancer activity.

This approach highlights the synthetic flexibility and the possibility to access complex pyrimidine derivatives from thiazine precursors.

Functional Group Transformations on Pyrimidine Carbonitriles

Starting from 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives, further functionalization can be achieved by:

- Refluxing with phosphoryl chloride (POCl3) to obtain 4-amino-2-chloro derivatives.

- Subsequent reaction with hydrazine hydrate to introduce hydrazino groups.

- Reaction with ethanolamine to yield amino-alkylated derivatives.

These transformations allow modification of the pyrimidine core to tailor the compound's properties and biological activities.

Example data for 4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile:

| Property | Value |

|---|---|

| Color | Dark brown |

| Yield | 56% |

| Melting Point | 294–296 °C |

| IR Peaks (cm⁻¹) | 3597, 3474 (NH2) 2206 (C≡N) 1632 (C=C) 1464 (C=N) 766 (C-Cl) |

| 1H NMR (DMSO-d6, ppm) | 7.15 (s, 2H, NH2) 7.56–7.58 (m, 5H, ArH) |

| Molecular Formula | C11H7N4Cl |

| Molecular Weight | 230.45 g/mol |

These stepwise modifications are useful for diversifying the chemical space around the pyrimidine scaffold.

Solubility and Stock Solution Preparation

For practical applications such as biological assays, the compound is prepared as stock solutions at various concentrations (1 mM, 5 mM, 10 mM) in solvents like DMSO. Precise volumes are calculated based on the amount of compound weighed, ensuring accurate molarity.

Stock Solution Preparation Table:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 7.3469 | 1.4694 | 0.7347 |

| 5 mg | 36.7346 | 7.3469 | 3.6735 |

| 10 mg | 73.4692 | 14.6938 | 7.3469 |

Preparation involves dissolving the compound in DMSO to make a master stock, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear in vivo formulations.

Summary Table of Preparation Methods

Q & A

Q. Basic

- HPLC-MS : Detects impurities (<5%) and validates molecular weight .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C in related compounds) .

- Elemental analysis : Confirms C, H, N content within ±0.4% deviation .

Advanced : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under varying conditions .

How can researchers resolve spectral data contradictions in structural assignments?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .

- Isotopic labeling : -labeling clarifies NH group environments in ambiguous cases .

- Comparative crystallography : Cross-references SCXRD data with analogous compounds to validate tautomeric forms .

What in vitro assays are used to evaluate anticancer potential?

Q. Basic

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC values for HeLa or MCF-7) .

- Apoptosis assays : Flow cytometry detects Annexin V/PI staining for early/late apoptosis .

- Enzyme inhibition : Targets thymidylate synthase or dihydrofolate reductase via fluorometric assays .

Advanced : 3D tumor spheroid models better replicate in vivo conditions than monolayer cultures .

How do reaction mechanisms differ between thermal and microwave-assisted syntheses?

Q. Advanced

- Thermal : Prolonged heating (6–8 hours) favors equilibrium-driven pathways but risks decomposition .

- Microwave : Rapid, uniform heating reduces reaction time (30–60 minutes) via dielectric polarization, minimizing side products .

Example : Microwave synthesis of pyrimidinecarbonitriles achieved 90% yield vs. 70% under thermal conditions .

What computational tools aid in predicting biological activity?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screens binding affinities for targets like EGFR or PARP .

- QSAR models : Correlates substituent electronic parameters (Hammett σ) with IC values .

- MD simulations : Assesses ligand-protein complex stability over 100-ns trajectories .

How are regioselectivity challenges addressed in cyclization steps?

Q. Advanced

- Protecting groups : Temporarily block reactive sites (e.g., NH) to direct cyclization .

- Lewis acid catalysts : ZnCl or BF·EtO stabilize transition states for 6-endo-dig cyclization .

- Solvent polarity : High polarity (DMSO) favors nitrile participation in ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.